molecular formula C7H12O2 B6217051 {2-oxabicyclo[2.2.1]heptan-1-yl}methanol CAS No. 2742659-63-6

{2-oxabicyclo[2.2.1]heptan-1-yl}methanol

Cat. No.: B6217051
CAS No.: 2742659-63-6
M. Wt: 128.2
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Description

{2-oxabicyclo[2.2.1]heptan-1-yl}methanol, also known as bicyclo[2.2.1]hept-2-ene-7-methanol, is a versatile and biologically active compound. It is characterized by its unique bicyclic structure, which includes an oxygen atom bridging two carbon atoms, forming a seven-membered ring.

Preparation Methods

The synthesis of {2-oxabicyclo[2.2.1]heptan-1-yl}methanol can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and allows for the preparation of enantiomerically enriched derivatives. Another method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized to form the desired compound .

Chemical Reactions Analysis

{2-oxabicyclo[2.2.1]heptan-1-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and metal catalysts. For example, the Baeyer-Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones is a widely used reaction to cleave a carbon-carbon bond in the compound . Other reactions include acid-induced ethereal bridge nucleophilic displacements and base-induced ethereal bridge opening . Major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different applications.

Scientific Research Applications

{2-oxabicyclo[2.2.1]heptan-1-yl}methanol has found applications in numerous scientific research areas. In chemistry, it serves as a valuable intermediate for the synthesis of natural products and bioactive compounds, such as rare sugars and analogues . In biology, it has been studied for its potential as an anticapsin analog and its ability to inhibit protein phosphatases . In medicine, it is explored for its potential therapeutic properties, including its use in drug discovery and development . Additionally, in the industrial sector, it is utilized in the production of polymers and other materials due to its unique structural properties .

Mechanism of Action

The mechanism of action of {2-oxabicyclo[2.2.1]heptan-1-yl}methanol involves its interaction with specific molecular targets and pathways. For instance, its ability to inhibit protein phosphatases is attributed to the presence of the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit . These structural features enable the compound to bind to the active sites of enzymes, thereby modulating their activity. Additionally, the compound’s bicyclic structure allows for the generation of a wide range of derivatives with varying biological activities .

Comparison with Similar Compounds

{2-oxabicyclo[2.2.1]heptan-1-yl}methanol can be compared to other similar compounds, such as cantharidin and its analogues, monoterpenoid 7-oxabicyclo[2.2.1]heptanes, and sesquiterpenoid 7-oxabicyclo[2.2.1]heptanes . These compounds share the bicyclic structure with an oxygen bridge but differ in their specific functional groups and biological activities. For example, cantharidin is known for its potent antitumor properties, while monoterpenoid and sesquiterpenoid derivatives exhibit various biological activities, including antimicrobial and anti-inflammatory effects . The uniqueness of this compound lies in its versatility and the ease with which it can be modified to generate a diverse array of bioactive compounds.

Properties

CAS No.

2742659-63-6

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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